N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)-2-bromobenzamide is a synthetic small molecule characterized by a 2,4'-bipyridine core linked to a 2-bromobenzamide group via a methylene bridge.
Properties
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZDFCGLXWZJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives.
Introduction of the Bromobenzamide Group: The bromobenzamide group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with an amide group under suitable conditions.
Industrial Production Methods: Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide may involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Chemistry: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and luminescent properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to form metal complexes makes it a candidate for drug development and diagnostic applications .
Industry: In the industrial sector, N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique chemical and physical properties, such as enhanced catalytic activity and luminescence . The bipyridine moiety acts as a chelating ligand, binding to metal ions and stabilizing the complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the bipyridine linkage, substituent positions, and appended functional groups. Key comparisons are outlined below:
Substituent Position and Bipyridine Linkage
N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) :
This purine derivative features a 2,3′-bipyridine linkage. Compared to the target compound’s 2,4′-bipyridine core, the altered linkage reduces conjugation efficiency, as evidenced by its lower synthesis yield (66% vs. 82% for the 2,4′-linked analog 17g) . The presence of a purine ring in 17f introduces hydrogen-bonding capacity absent in the target benzamide.N-([2,4′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17g) :
The 2,4′-bipyridine linkage in this compound enhances synthetic efficiency (82% yield), likely due to improved resonance stabilization. However, the appended pyridin-3-yl group may sterically hinder interactions compared to the bromobenzamide in the target compound .
Functional Group Modifications
- 3-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)benzamide (18b): This analog replaces the bromine atom with a benzamide group at the meta position. Its lower yield (37%) compared to halogenated derivatives suggests bromine may stabilize intermediates during synthesis .
- Br).
Electrochemical and Photophysical Properties
Compounds with 4,4′-bipyridine linkages (e.g., those in ) exhibit redox activity detectable via cyclic voltammetry (CV), with reversible oxidation/reduction peaks at −1.2 V and +0.8 V (vs. Ag/AgCl). The target compound’s 2,4′-bipyridine core may display similar redox behavior but with shifted potentials due to reduced conjugation. Photoluminescence studies of 4,4′-bipyridine derivatives show emission maxima at 450 nm (λex = 360 nm), suggesting the target compound’s fluorescence could be quenched by the bromine atom’s heavy-atom effect .
Data Tables
Table 2. Halogenated Analog Comparison
Research Implications
The target compound’s 2,4′-bipyridine core and bromobenzamide group position it as a hybrid between kinase-targeting purine derivatives () and halogenated benzamide scaffolds (). Its synthetic accessibility may exceed that of 2,3′-linked analogs, while its bromine atom could enhance target binding via halogen bonding—a feature absent in non-halogenated or chloro-substituted compounds . Further studies should explore its electrochemical behavior and biological activity relative to these analogs.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling pathways. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide is classified as a bipyridine derivative. Its structural formula can be represented as follows:
- Chemical Formula : C₁₃H₁₃BrN₂O
- Molecular Weight : 295.16 g/mol
The compound primarily interacts with cellular signaling pathways, particularly those involving serine/threonine-protein kinases. Notably, it has shown to influence the MAPK signaling pathway, which is crucial for various cellular processes including proliferation, differentiation, and apoptosis . The specific involvement of this compound in inhibiting or modulating these pathways can lead to significant therapeutic outcomes in cancer treatment.
Anticancer Properties
Research indicates that N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide exhibits anticancer activity by inhibiting cell migration and proliferation in various cancer cell lines. For instance, studies have demonstrated that it can block lamellipodial protrusions and cell migration in B16-F1 melanoma cells . The inhibition of the Arp2/3 complex, which plays a pivotal role in actin polymerization and cell motility, is a key mechanism through which this compound exerts its effects.
Toxicity and Safety Profile
In vitro studies have assessed the toxicity of N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide. The Ames test indicates that it is not AMES toxic, suggesting a favorable safety profile for further development . However, detailed toxicity studies are necessary to fully understand its safety in clinical applications.
Case Studies
Case Study 1: Inhibition of Melanoma Cell Migration
A study screened several compounds for their ability to inhibit the Arp2/3 complex. N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide was identified as one of the most potent inhibitors. It significantly reduced cell migration in B16-F1 melanoma cells compared to controls.
Case Study 2: Impact on Neuronal Signaling
Another investigation explored the effects of this compound on neuronal signaling pathways. It was found to modulate phosphorylation events related to neuronal differentiation and apoptosis . This suggests potential applications in neurodegenerative diseases where such pathways are disrupted.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
